germane CAS No. 179676-32-5](/img/structure/B14250853.png)
[(Benzenesulfonyl)methyl](triphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzenesulfonyl)methylgermane is an organogermanium compound that features a benzenesulfonyl group attached to a methyl group, which is further bonded to a triphenylgermane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)methylgermane typically involves the reaction of triphenylgermane with a benzenesulfonylmethyl halide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for (Benzenesulfonyl)methylgermane are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzenesulfonyl)methylgermane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler organogermanium compounds.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Triphenylgermane and related organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Benzenesulfonyl)methylgermane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as germanium-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of (Benzenesulfonyl)methylgermane involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the triphenylgermane moiety can engage in coordination chemistry with metal ions. These interactions can modulate the compound’s reactivity and biological activity, making it a versatile tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality but lacks the germanium component.
Triphenylgermane: A simpler organogermanium compound without the benzenesulfonyl group.
Uniqueness
(Benzenesulfonyl)methylgermane is unique due to the combination of the benzenesulfonyl group and the triphenylgermane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components. The presence of germanium also imparts unique electronic and structural properties, making it valuable in materials science and catalysis.
Eigenschaften
CAS-Nummer |
179676-32-5 |
|---|---|
Molekularformel |
C25H22GeO2S |
Molekulargewicht |
459.1 g/mol |
IUPAC-Name |
benzenesulfonylmethyl(triphenyl)germane |
InChI |
InChI=1S/C25H22GeO2S/c27-29(28,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-20H,21H2 |
InChI-Schlüssel |
CZDABNYBDGOVSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


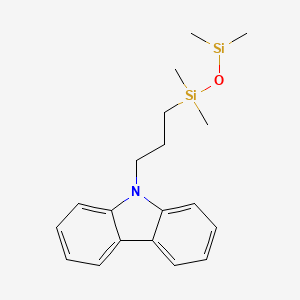
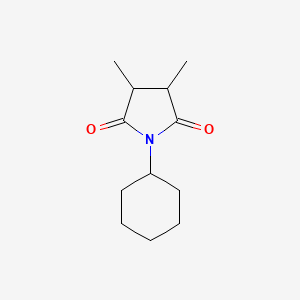
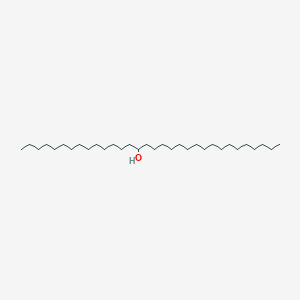

![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
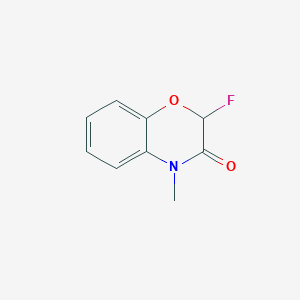
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
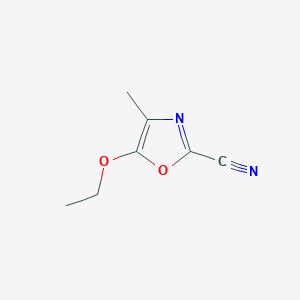
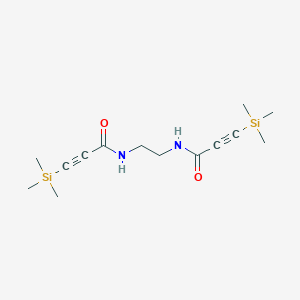
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
